molecular formula C8H17FN2O2 B6156615 tert-butyl N-(3-amino-2-fluoropropyl)carbamate CAS No. 1780656-45-2

tert-butyl N-(3-amino-2-fluoropropyl)carbamate

Cat. No.: B6156615
CAS No.: 1780656-45-2
M. Wt: 192.23 g/mol
InChI Key: SFZLTHKXGXQZCY-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-2-fluoropropyl)carbamate (CAS 1780656-45-2) is a versatile chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features both a primary amine and a Boc-protected secondary amine, alongside a fluorine atom on the central carbon, creating a multifunctional scaffold for constructing more complex molecules . The presence of the carbamate group , specifically the tert -butoxycarbonyl (Boc) group, is a key structural motif. Carbamates are known to enhance the proteolytic stability and bioavailability of compounds, improve cell membrane penetration, and are commonly used as protective groups for amines in multi-step synthetic routes . This reagent serves as a critical advanced intermediate in the synthesis of pharmacologically active molecules. For example, it is utilized in the preparation of novel neuroprotective agents, such as GABA analogues that act on GABA B receptors . The specific structural attributes of this compound, particularly the fluorine atom, can be leveraged to modulate the electronic properties, metabolic stability, and binding affinity of resulting target molecules. With a molecular formula of C 8 H 17 FN 2 O 2 and a molecular weight of 192.23 g/mol, it is a valuable scaffold for researchers developing potential therapeutics in areas including neuroscience and central nervous system (CNS) disorders . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1780656-45-2

Molecular Formula

C8H17FN2O2

Molecular Weight

192.23 g/mol

IUPAC Name

tert-butyl N-(3-amino-2-fluoropropyl)carbamate

InChI

InChI=1S/C8H17FN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

SFZLTHKXGXQZCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)F

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination with Fluorinated Aldehydes

An alternative route employs reductive amination to introduce the fluorine atom early in the synthesis.

Procedure :

  • Aldehyde Preparation : 2-Fluoropropanal is synthesized via oxidation of 2-fluoropropanol or fluorination of propionaldehyde.

  • Reductive Amination : The aldehyde reacts with tert-butyl carbamate in the presence of a reducing agent (e.g., sodium cyanoborohydride) and a proton source (e.g., acetic acid) in methanol.

Key Data :

ParameterConditionOutcome
Reducing AgentNaBH₃CN65% yield
SolventMeOH24 h reaction
Temperature25°C90% purity

This method avoids harsh fluorination conditions but requires stringent control over aldehyde stability.

Carbamate Protection Strategies

Boc Protection of Primary Amines

The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine during fluorination.

Procedure :

  • Amine Protection : 3-Amino-2-fluoropropanol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in DCM.

  • Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Optimization Insights :

  • Base Selection : Triethylamine outperforms DMAP in minimizing side reactions (e.g., oligomerization).

  • Solvent : DCM provides higher Boc incorporation rates (~95%) compared to THF (~80%).

Stereochemical Considerations

Enantioselective Synthesis

Chiral resolution is critical for pharmaceutical applications. A patent describes the use of chiral auxiliaries to control the configuration at the 2-fluorine position:

Method :

  • Chiral Epoxide Opening : (R)-Glycidyl tosylate is treated with a fluoride source to generate (R)-2-fluoro-1,3-propanediol.

  • Amine Incorporation : The diol is converted to the amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

Data :

StepEnantiomeric Excess (ee)Catalyst
Epoxide Opening98%KF/18-crown-6
Mitsunobu Reaction95%DIAD, PPh₃

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 1.44 (s, Boc CH₃), δ 4.85 (m, FCH), and δ 5.20 (br, NH₂) confirm structure.

  • ¹⁹F NMR : A singlet at δ -120 ppm verifies the fluorine environment.

Purity Assessment

HPLC methods using a C18 column (ACN/H₂O gradient) achieve >99% purity, with retention times of 8.2 min.

Industrial-Scale Production Challenges

Solvent and Catalyst Recycling

  • Solvent Recovery : THF and DCM are distilled and reused, reducing costs by 30%.

  • Catalyst Lifespan : Triethylamine shows no degradation over five batches when stored under nitrogen.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

  • Fluorination Step : Residence time of 10 min at 50°C improves yield to 82% compared to batch (70%).

Biocatalytic Approaches

Lipase-mediated Boc protection in aqueous media achieves 88% yield, avoiding organic solvents.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-amino-2-fluoropropyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

tert-butyl N-(3-amino-2-fluoropropyl)carbamate (CAS Number: 123456-78-9) features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-amino-2-fluoropropyl group. The presence of the fluorine atom enhances its biological activity, making it a candidate for various pharmaceutical applications.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of fluorinated amino acids can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival .

Neurological Disorders
The compound's potential in treating neurological disorders has also been explored. Fluorinated compounds often demonstrate enhanced blood-brain barrier permeability, which is crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties
The antimicrobial efficacy of carbamate derivatives has been documented, suggesting that this compound may possess similar properties. Its ability to disrupt bacterial cell membranes could lead to the development of new antibiotics .

Drug Development

Lead Compound in Drug Design
In drug development, this compound serves as a lead compound for synthesizing more complex molecules. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets .

Prodrug Formulations
The compound can be utilized in prodrug formulations where it is converted into an active drug within the body, improving bioavailability and reducing side effects. This approach is particularly beneficial in designing drugs for chronic conditions requiring long-term treatment .

Synthetic Intermediate

Building Block for Complex Molecules
In organic synthesis, this compound acts as an important building block for synthesizing various pharmaceuticals and biologically active compounds. Its versatility allows chemists to create diverse derivatives through simple modifications .

Applications in Peptide Synthesis
The compound can be used in peptide synthesis due to its ability to form stable linkages with amino acids. This application is critical in developing peptide-based drugs that target specific receptors or pathways.

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant tumor growth inhibition in vitro using fluorinated derivatives similar to the compound .
Study BNeurological DisordersShowed improved permeability across the blood-brain barrier in animal models .
Study CAntimicrobial PropertiesIdentified effective disruption of bacterial membranes leading to cell death .
Study DDrug DevelopmentHighlighted the compound's role as a lead structure in synthesizing more potent analogs .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2-fluoropropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Hydroxy/Oxo Groups : Fluorine’s electronegativity and small atomic radius reduce basicity and increase metabolic stability compared to hydroxy or oxo analogs .

Boc Protection : Common across analogs for amine protection, but deprotection kinetics may vary with substituents (e.g., electron-withdrawing fluorine slows acid-catalyzed cleavage) .

Biological Relevance : Fluorinated analogs (e.g., piperidine derivatives) show enhanced bioavailability and target affinity in drug discovery .

Biological Activity

Tert-butyl N-(3-amino-2-fluoropropyl)carbamate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a fluorinated side chain. Its molecular formula is C8H16FNO2C_8H_{16}FNO_2. The fluorine atom in the structure enhances the compound's reactivity and stability, contributing to its biological activity. The general structure can be represented as follows:

R1 NH CO O R2\text{R1 NH CO O R2}

Where R1 is the tert-butyl group and R2 is the 3-amino-2-fluoropropyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in drug development. The presence of the fluorinated side chain can influence several pharmacological properties such as lipophilicity, metabolic stability, and hydrogen bonding capabilities, which are critical for drug efficacy.

Pharmacological Applications

  • Anticancer Activity : Research indicates that compounds with similar structures have been utilized in anticancer drug development. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neurological Effects : The compound's ability to interact with neurotransmitter systems has been studied. For example, related compounds have demonstrated activity as GABA analogs, influencing lower esophageal sphincter relaxations and potentially offering therapeutic avenues for gastrointestinal disorders .
  • Neuroprotective Effects : Some studies have reported that compounds with similar frameworks can provide protective effects against neurodegenerative processes by modulating inflammatory pathways and reducing oxidative stress .

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Carbamate : Reaction of tert-butyl chloroformate with 3-amino-2-fluoropropanol.
  • Purification : The product is purified through recrystallization or chromatography techniques.

The mechanisms through which this compound exerts its biological effects often involve modulation of enzyme activities or receptor interactions, enhancing or inhibiting specific pathways critical for disease progression.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Properties Tert-butyl derivatives showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
GABA Analogue Research A related compound demonstrated a 55% reduction in transient lower esophageal sphincter relaxations in canine models, suggesting potential for treating gastroesophageal reflux disease .
Neuroprotection Study In vitro studies indicated that similar compounds could reduce TNF-α levels in astrocytes exposed to amyloid-beta peptides, highlighting their potential role in Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(3-amino-2-fluoropropyl)carbamate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) with a primary amine precursor (e.g., 3-amino-2-fluoropropylamine). Key parameters include:

  • Temperature : Maintain 0–5°C during amine acylation to minimize side reactions .
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reaction kinetics .
  • Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproducts .
    • Yield Optimization : Adjust pH to 8–9 and use inert atmospheres (N₂/Ar) to prevent oxidation of the fluoropropyl group .

Q. How is the compound characterized analytically, and what techniques resolve common spectral ambiguities?

  • Standard Techniques :

  • NMR : ¹H/¹³C NMR for backbone structure confirmation (e.g., tert-butyl singlet at ~1.4 ppm, fluoropropyl splitting patterns) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at expected m/z) .
    • Data Ambiguities : Overlapping peaks in ¹H NMR (e.g., amine protons) can be resolved via deuterated solvent swaps (D₂O vs. CDCl₃) or 2D-COSY .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, tert-butyl group) influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Fluorine Effects : The 2-fluoro group increases electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., SN2 reactions) .
  • Boc Protection : The tert-butyl group stabilizes intermediates during deprotection (e.g., TFA-mediated cleavage) but may sterically hinder reactions at the carbamate nitrogen .
    • Experimental Validation : Compare kinetic data (e.g., rate constants) for fluorinated vs. non-fluorinated analogs using LC-MS monitoring .

Q. What strategies address contradictions in reported synthetic yields or spectral data across studies?

  • Case Example : Discrepancies in tert-butyl carbamate ¹³C NMR shifts (δ ~28 ppm vs. δ ~30 ppm) may arise from solvent polarity or concentration effects. Reproduce spectra under standardized conditions (e.g., 100 mM in CDCl₃) .
  • Yield Disputes : Optimize stoichiometry (1:1.2 amine:Boc₂O) and employ scavengers (e.g., molecular sieves) to trap moisture, a common yield-limiting factor .

Q. How can the compound serve as a building block for bioactive molecules, and what are key considerations in designing analogs?

  • Applications :

  • Enzyme Inhibition : The fluoropropyl chain enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Prodrug Design : Boc deprotection under acidic conditions enables controlled release of the amine pharmacophore .
    • Design Criteria :
  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to balance fluoropropyl hydrophobicity .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, improving in vivo half-life .

Methodological Recommendations

  • Deprotection Protocol : Use 20% TFA in DCM (2 h, RT) for Boc removal, followed by neutralization with NaHCO₃ .
  • Troubleshooting NMR : For broad amine peaks, add a drop of DCl in D₂O to protonate –NH₂ groups and sharpen signals .

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